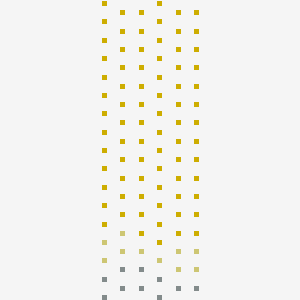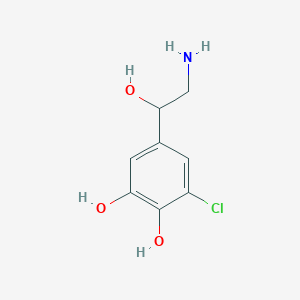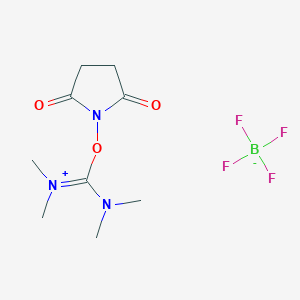
Palladium alloy pgc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium alloy pgc is a compound that consists of palladium combined with other metals to form an alloy. Palladium is a precious metal known for its excellent catalytic properties, making it a valuable component in various industrial and scientific applications. This compound is particularly noted for its use in catalysis, especially in fuel cells and other energy-related technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium alloy pgc can be synthesized using various methods, including chemical reduction, electrodeposition, and mechanical alloying. One common method involves the reduction of palladium salts with reducing agents such as ethylene glycol, formaldehyde, or sodium borohydride. The reaction conditions, such as pH and temperature, are optimized to achieve the desired alloy composition and particle size .
Industrial Production Methods
In industrial settings, this compound is often produced through high-temperature alloying processes. This involves melting palladium with other metals, such as platinum, cobalt, gold, iron, nickel, or copper, in a controlled environment to form a homogeneous alloy. The alloy is then processed into various forms, such as nanoparticles, nanowires, or thin films, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
Palladium alloy pgc undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective in catalyzing the oxygen reduction reaction (ORR), which is crucial in fuel cell technology .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen, oxygen, and various organic compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although specific conditions may vary depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction being catalyzed. For example, in the ORR, the primary product is water, while in carbon-carbon coupling reactions, the products are often complex organic molecules .
Scientific Research Applications
Palladium alloy pgc has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as Suzuki-Miyaura and Heck coupling reactions.
Medicine: Investigated for its potential use in anticancer therapies and antibacterial treatments.
Industry: Utilized in fuel cells, hydrogen storage, and environmental remediation technologies.
Mechanism of Action
The mechanism by which palladium alloy pgc exerts its effects involves the adsorption of reactant molecules onto the palladium surface, followed by the activation of these molecules through electron transfer processes. This leads to the formation of intermediate species, which then undergo further reactions to form the final products. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .
Comparison with Similar Compounds
Palladium alloy pgc is often compared to other platinum-group metals, such as platinum, rhodium, and ruthenium. While these metals share similar catalytic properties, this compound is unique in its lower cost and higher availability compared to platinum. Additionally, this compound exhibits excellent catalytic activity and stability, making it a valuable alternative to platinum-based catalysts in many applications .
List of Similar Compounds
- Platinum alloy
- Rhodium alloy
- Ruthenium alloy
- Iridium alloy
- Osmium alloy
Properties
CAS No. |
107373-32-0 |
|---|---|
Molecular Formula |
Au2Ca10Ga10Pd76 |
Molecular Weight |
9580 g/mol |
InChI |
InChI=1S/2Au.10Ca.10Ga.76Pd |
InChI Key |
ZHCBILLAIKATBT-UHFFFAOYSA-N |
SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
Canonical SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
Synonyms |
palladium alloy PGC PGC palladium alloy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)






